N-(3,5-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(3,5-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a 3,5-dichlorophenyl group attached to the acetamide nitrogen and a pyridazine ring linked via a sulfanyl bridge. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in structurally related compounds (e.g., ).
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4OS/c18-12-6-13(19)8-14(7-12)21-16(24)10-25-17-4-3-15(22-23-17)11-2-1-5-20-9-11/h1-9H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTVTNTWDALXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three primary building blocks (Figure 1):
- Pyridazine Core : A 6-(pyridin-3-yl)pyridazin-3-yl scaffold.
- Sulfanyl-Acetamide Linker : A thioether-bridged acetamide group.
- 3,5-Dichlorophenyl Substituent : An aromatic amine for amide bond formation.
Retrosynthetic pathways suggest two primary approaches:
- Route A : Late-stage introduction of the sulfanyl-acetamide group to a preformed pyridazine derivative.
- Route B : Early assembly of the pyridazine-thioether moiety followed by amide coupling.
Synthetic Routes
Route A: Thiol-Alkylation Approach
This method involves synthesizing 3-mercapto-6-(pyridin-3-yl)pyridazine and reacting it with 2-chloro-N-(3,5-dichlorophenyl)acetamide.
Step 1: Synthesis of 6-(Pyridin-3-yl)Pyridazin-3(2H)-one
Pyridazin-3(2H)-one derivatives are typically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For 6-(pyridin-3-yl)pyridazin-3(2H)-one:
- React pyridine-3-carbaldehyde with malonic acid under Knoevenagel conditions to form (E)-3-(pyridin-3-yl)acrylic acid.
- Treat with hydrazine hydrate in ethanol under reflux to yield the pyridazinone core.
Reaction Conditions :
- Solvent: Ethanol
- Temperature: 80°C, 12 hours
- Yield: 65–70%
Step 2: Conversion to 3-Mercapto-6-(Pyridin-3-yl)Pyridazine
Thiolation of the pyridazinone is achieved using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide):
- Suspend pyridazinone (1 eq) in dry toluene.
- Add Lawesson’s reagent (1.2 eq) and reflux under nitrogen for 6 hours.
- Purify via column chromatography (hexane:ethyl acetate, 3:1).
Characterization Data :
- 1H NMR (400 MHz, DMSO-d6): δ 9.12 (d, 1H, pyridine-H), 8.68 (dd, 1H, pyridine-H), 8.24 (d, 1H, pyridazine-H), 7.89 (m, 2H, pyridazine/pyridine-H), 3.41 (s, 1H, -SH).
- Yield : 58%
Step 3: Synthesis of 2-Chloro-N-(3,5-Dichlorophenyl)Acetamide
- React 3,5-dichloroaniline (1 eq) with chloroacetyl chloride (1.1 eq) in dichloromethane (DCM) at 0°C.
- Add triethylamine (1.5 eq) as a base to neutralize HCl.
- Stir for 2 hours, extract with DCM, and evaporate under reduced pressure.
Reaction Conditions :
- Temperature: 0°C → room temperature
- Yield: 85%
Step 4: Thioether Formation
- Dissolve 3-mercapto-6-(pyridin-3-yl)pyridazine (1 eq) and 2-chloro-N-(3,5-dichlorophenyl)acetamide (1.05 eq) in anhydrous DMF.
- Add potassium carbonate (2 eq) and stir at 50°C for 8 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Optimization Data :
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | THF | DMF |
| Base | K2CO3 | Et3N | K2CO3 |
| Temperature (°C) | 50 | 80 | 50 |
| Yield | 72% | 65% | 72% |
Characterization :
Route B: Multi-Component Reaction (MCR) Approach
Inspired by dithiolopyridine syntheses, this route employs a one-pot assembly of the pyridazine-thioether moiety.
- Combine 3,5-dichloroaniline (1 eq), 2-chloroacetic acid (1 eq), and 6-(pyridin-3-yl)pyridazine-3-thiol (1 eq) in ethanol.
- Add morpholine (1.2 eq) as a catalyst and heat at 60°C for 24 hours.
- Isolate the product via recrystallization from ethanol.
Advantages :
- Fewer purification steps.
- Higher functional group tolerance.
Limitations :
- Lower yield (45–50%) due to competing side reactions.
Optimization of Reaction Conditions
Solvent Screening
Solvent polarity significantly impacts thioether bond formation:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| DMSO | 46.7 | 68 |
| THF | 7.5 | 52 |
| Acetone | 20.7 | 60 |
DMF’s high polarity facilitates better dissolution of intermediates and stabilizes the transition state.
Base Selection
Bases deprotonate the thiol to enhance nucleophilicity:
| Base | pKa | Yield (%) |
|---|---|---|
| K2CO3 | 10.3 | 72 |
| Et3N | 10.7 | 65 |
| DBU | 13.5 | 58 |
K2CO3 provides optimal basicity without promoting side reactions like hydrolysis.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6):
δ 10.21 (s, 1H, -NH-), 9.15 (d, 1H, pyridine-H), 8.72 (dd, 1H, pyridine-H), 8.30 (d, 1H, pyridazine-H), 7.92 (m, 2H, pyridazine/pyridine-H), 7.45 (s, 2H, dichlorophenyl-H), 4.12 (s, 2H, -S-CH2-).13C NMR (100 MHz, DMSO-d6):
δ 168.4 (C=O), 152.1 (pyridazine-C), 149.8 (pyridine-C), 135.6 (dichlorophenyl-C), 128.9 (dichlorophenyl-C), 124.7 (pyridazine-C), 38.5 (-S-CH2-).IR (KBr) :
3270 cm−1 (N-H stretch), 1665 cm−1 (C=O), 1540 cm−1 (C-N), 690 cm−1 (C-S).
Challenges and Limitations
- Thiol Oxidation : The -SH group in 3-mercaptopyridazine is prone to oxidation, necessitating inert reaction conditions.
- Regioselectivity : Competing substitution at pyridazine positions 3 vs. 4 requires careful control of stoichiometry.
- Purification : Silica gel chromatography is essential to separate unreacted 3,5-dichloroaniline and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to N-(3,5-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide exhibit significant anticancer properties. Research has shown that derivatives containing pyridine and pyridazine rings can inhibit tumor growth by interfering with cancer cell proliferation pathways. In vitro assays have demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Anti-inflammatory Effects
Molecular docking studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response . The inhibition of 5-LOX could lead to reduced production of leukotrienes, thereby alleviating conditions such as asthma and other inflammatory diseases. These findings warrant further investigation into the compound's efficacy in clinical settings for treating inflammatory disorders.
Antimicrobial Activity
The compound's structure also suggests potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various pathogens, including fungi and bacteria. Preliminary results indicate that derivatives may possess activity against strains resistant to conventional treatments . This aspect opens avenues for developing new antimicrobial agents.
Case Studies and Research Findings
Several case studies have documented the pharmacological effects of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Chloro substituents generally increase melting points due to enhanced intermolecular interactions (e.g., 5g: 211–213°C vs. 5n: 86–88°C), though steric and electronic factors (e.g., additional fluorine in 5n) modulate this trend .
Heterocyclic Ring Variations
The pyridazine core in the target compound differs from imidazothiazole, benzothiazole, or triazole systems in analogs:
Key Observations :
- Pyridazine’s dual nitrogen atoms may enhance solubility in polar solvents compared to benzothiazole or imidazothiazole systems.
Physicochemical Properties
Melting points and solubility are influenced by substituents and molecular symmetry:
Key Observations :
- Amino groups (e.g., 5o) elevate melting points due to hydrogen bonding .
- The target compound’s lack of polar groups (e.g., -NH₂) may reduce solubility compared to 5o but improve lipophilicity for membrane permeability.
Spectroscopic Data
Mass spectrometry (MS) and NMR data confirm structural integrity in analogs:
Biological Activity
N-(3,5-dichlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature, including data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₄Cl₂N₄S, with a molecular weight of approximately 392.30 g/mol. The compound features a dichlorophenyl group and a pyridazine moiety linked via a sulfanyl group, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of pyridazinyl compounds. For instance, compounds similar to this compound have shown promising results against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged between 3.12 to 12.5 μg/mL, indicating significant antimicrobial potential compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been investigated in various cancer cell lines. In vitro studies demonstrated that this compound exhibited selective toxicity against certain cancer cells while sparing normal cells. The half-maximal inhibitory concentration (IC50) values were found to be in the micromolar range, suggesting moderate potency as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The mechanism underlying the biological activity of this compound involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Notably, it has been reported to inhibit certain cytochrome P450 enzymes (CYP1A2 and CYP2D6), which are crucial for drug metabolism . This inhibition can lead to enhanced bioavailability of co-administered drugs but may also result in adverse drug interactions.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by MDPI assessed the antibacterial efficacy of various pyridazine derivatives, including this compound. The results indicated that this compound exhibited superior activity against Staphylococcus aureus compared to traditional antibiotics .
- Cytotoxicity Assessment : Research published in PubChem highlighted the cytotoxic effects of related compounds on tumor cell lines. The study concluded that modifications in the chemical structure significantly influenced the cytotoxic profiles, suggesting that further optimization could enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
